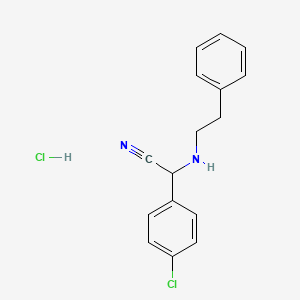

2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride

Description

Historical Context and Discovery

The development of 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride emerges from a broader historical trajectory of acetonitrile compound synthesis that began gaining prominence in the mid-20th century. While specific documentation of this particular compound's initial synthesis remains limited in accessible literature, its structural characteristics suggest development within the context of systematic investigations into substituted acetonitriles during the latter half of the twentieth century. The compound's current availability through multiple research chemical suppliers, including American Korean Scientific with catalog number 2988DC, indicates successful synthesis and characterization within the contemporary research chemical industry.

The historical development of related compounds provides important context for understanding the emergence of this particular molecule. Patent literature reveals that structurally related acetonitrile compounds, particularly those incorporating 4-chlorophenyl substituents, have been subjects of synthetic investigations for several decades. These earlier investigations established synthetic methodologies and reaction conditions that likely influenced the development of more complex derivatives, including the phenethylamino-substituted variant under consideration.

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-(2-phenylethylamino)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2.ClH/c17-15-8-6-14(7-9-15)16(12-18)19-11-10-13-4-2-1-3-5-13;/h1-9,16,19H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTHDQKLZDGOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(C#N)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The typical synthetic approach involves:

Step 1: Formation of 4-chlorophenyl-substituted acetonitrile intermediate , often through nucleophilic substitution or condensation reactions involving 4-chlorobenzyl cyanide or related precursors.

Step 2: Introduction of the phenethylamino group via nucleophilic substitution or reductive amination, where a phenethylamine derivative reacts with the nitrile intermediate.

Step 3: Conversion to hydrochloride salt by treatment with hydrochloric acid to obtain the stable salt form.

Detailed Preparation Methodologies

Reaction of 4-Chlorobenzyl Cyanide with Phenethylamine

A common synthetic route involves the reaction of 4-chlorobenzyl cyanide with phenethylamine under controlled conditions:

| Parameter | Description |

|---|---|

| Starting materials | 4-Chlorobenzyl cyanide, phenethylamine |

| Solvent | Ethanol or methanol |

| Catalyst/Condition | Acid or base catalyst may be used; reflux conditions |

| Reaction time | Several hours (typically 6–12 hours) |

| Temperature | 60–80 °C |

| Work-up | Neutralization and solvent removal |

| Purification | Recrystallization or chromatography |

This reaction proceeds through nucleophilic attack of the amine on the nitrile carbon, forming an intermediate imine or amidine, which upon work-up yields the target compound as the hydrochloride salt after acid treatment.

One-Pot Synthesis Approaches

Recent patent literature describes one-pot methods for related compounds, which streamline the synthesis by combining multiple steps without isolation of intermediates. For example, a one-pot method for a structurally similar nitrile compound involves:

Combining substituted phenylacetic acid derivatives with amines in the presence of dehydrating agents or acid catalysts.

Refluxing in mixed solvents such as glacial acetic acid and concentrated hydrochloric acid for extended periods (up to 18 hours).

Vacuum rotary evaporation to concentrate the reaction mixture.

Precipitation and purification through solvent extraction and recrystallization.

This method enhances efficiency and yield while reducing purification steps.

Use of Catalysts and Reflux Conditions

Copper powder and other metal catalysts have been utilized in related syntheses to facilitate coupling reactions between chlorophenyl derivatives and amines or ketones. For example, copper powder under nitrogen atmosphere with sodium hydroxide base is reported to catalyze the formation of chlorophenyl-substituted intermediates, which can then be converted to nitriles.

Purification Techniques

Purification is critical to obtain high-purity 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride suitable for research or pharmaceutical use. Common methods include:

Recrystallization : Using solvents such as ethanol, methanol, or ethyl acetate to crystallize the product.

Chromatography : Silica gel column chromatography or preparative HPLC to separate impurities.

Solvent Extraction : Partitioning between aqueous acid/base and organic solvents (e.g., ethyl acetate) to remove byproducts.

Drying and Salt Formation : Drying under vacuum and conversion to hydrochloride salt by treatment with HCl gas or concentrated hydrochloric acid to improve stability and handling.

Data Table Summarizing a Representative Preparation Protocol

| Step | Reagents/Conditions | Description/Outcome |

|---|---|---|

| 1 | 4-Chlorobenzyl cyanide + phenethylamine | Nucleophilic substitution in ethanol, reflux 8 h |

| 2 | Cooling and acidification | Addition of HCl to form hydrochloride salt |

| 3 | Solvent removal | Rotary evaporation under reduced pressure |

| 4 | Recrystallization | Using ethanol to purify and isolate product |

| Yield | Typically 70–85% | High purity confirmed by NMR and HPLC |

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Obesity Treatment

One of the primary applications of 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride is in the development of anti-obesity medications. It is structurally related to sibutramine, a drug that was previously used for weight management. Sibutramine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), enhancing satiety and reducing appetite. Research indicates that similar compounds can modulate neurotransmitter levels, thereby influencing food intake and energy expenditure .

Neurological Disorders

The compound also shows promise in treating neurological conditions, particularly those associated with mood and anxiety disorders. Its mechanism of action may involve the modulation of serotonin pathways, which are critical in mood regulation. Studies have suggested that derivatives of this compound can exhibit antidepressant-like effects in animal models, indicating potential utility in treating depression and anxiety .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride. Research has demonstrated that modifications to the phenethylamine moiety can significantly affect the compound's potency and selectivity for specific receptors.

Table 1: SAR Analysis of Related Compounds

| Compound Structure | Activity (pIC50) | Target |

|---|---|---|

| Base Compound | 7.14 | NAPE-PLD |

| R1 Modification | 7.40 | NAPE-PLD |

| R2 Modification | 6.90 | NAPE-PLD |

The table illustrates how slight variations in chemical structure can lead to substantial changes in biological activity, emphasizing the importance of targeted modifications during drug development .

Case Studies and Experimental Findings

Several studies have explored the efficacy and safety profiles of compounds related to 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride.

Efficacy in Animal Models

In one notable study, researchers administered varying doses of the compound to rodent models exhibiting obesity-related symptoms. The results indicated a dose-dependent reduction in body weight and food intake, with significant improvements observed at higher doses .

Neuropharmacological Effects

Another study investigated the neuropharmacological effects of this compound on anxiety-like behaviors in mice. The findings suggested that administration led to decreased anxiety levels, as measured by established behavioral assays such as the elevated plus maze test .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile Hydrochloride

Structural Differences : Replaces the 4-chlorophenyl group with a 4-methoxyphenyl moiety.

Impact :

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

Structural Differences : Incorporates a thiazole ring instead of the acetonitrile group.

Impact :

- The thiazole heterocycle introduces hydrogen-bonding capabilities and rigidity, which may improve target specificity.

- Higher molecular weight (261.17 g/mol vs. ~291–315 g/mol for acetonitrile derivatives) and distinct melting point (268°C) . Applications: Potential use in antimicrobial or antiviral agents due to thiazole’s prevalence in bioactive molecules .

Chlorphentermine Hydrochloride (1-(4-Chlorophenyl)-2-methylpropan-2-amine Hydrochloride)

Structural Differences: Features a dimethylpropan-2-amine chain instead of the phenethylamino-acetonitrile backbone. Impact:

- Increased lipophilicity due to branched alkyl chains, enhancing blood-brain barrier penetration.

- Historically used as an anorectic (appetite suppressant), indicating CNS activity distinct from acetonitrile derivatives .

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile

Structural Differences: Contains an additional amino (-NH₂) and methyl (-CH₃) group on the phenyl ring. Impact:

- Melting point: 150.5°C, lower than thiazole derivatives but comparable to other acetonitriles.

Applications : Documented as a broad-spectrum anthelmintic (anti-parasitic) agent .

Comparative Data Table

*Estimated based on structural analogues.

Key Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability, while electron-donating groups (e.g., -OCH₃) improve solubility.

Heterocyclic vs. Acetonitrile Scaffolds : Thiazole derivatives exhibit higher melting points and distinct bioactivity, whereas acetonitriles offer modular substitution for targeted drug design.

Therapeutic Divergence: Minor structural changes (e.g., amino or methyl groups) drastically shift applications—from CNS agents to antiparasitics .

Biological Activity

2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a phenethylamino moiety, which are significant for its biological interactions. The presence of the chlorine atom enhances lipophilicity and may affect receptor binding affinity.

The biological activity of 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride is primarily mediated through its interaction with various molecular targets. These include:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which can lead to altered metabolic pathways.

Antimicrobial Properties

Research indicates that compounds similar to 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride exhibit antimicrobial properties. For instance, studies have shown that related phenethylamines demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across various strains .

Neurotoxicity Studies

Case studies on substituted phenethylamines reveal potential neurotoxic effects associated with compounds having similar structures. In vitro studies demonstrated concentration-dependent cytotoxicity in neuronal cell lines, highlighting the importance of structure-activity relationships (SAR) in predicting toxicity .

Antiviral Activity

While specific antiviral activity data for 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride is limited, related compounds have shown promise in inhibiting viral entry mechanisms. This suggests potential avenues for further research into its antiviral properties against various pathogens .

Case Studies

Q & A

Basic Research Questions

Q. How can researchers determine the physicochemical properties of 2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride?

- Methodology : Key properties (e.g., molecular weight, solubility, stability) are typically characterized using techniques such as:

- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) for molecular weight and structural confirmation .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for thermal stability .

- High-performance liquid chromatography (HPLC) for purity assessment (≥95% purity is standard for research-grade compounds) .

Q. What are the common synthetic routes for this compound, and how can intermediates be validated?

- Methodology : Multi-step synthesis often involves:

- Nitrile hydrolysis (e.g., analogous to methods used for 4-chlorobenzonitrile derivatives) to generate intermediates .

- Amide coupling or alkylation reactions for functionalization, monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) .

- Intermediate validation through X-ray crystallography (for crystalline derivatives) to confirm stereochemistry .

Q. Which analytical techniques are critical for structural elucidation?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) provides definitive bond angles and dihedral angles (e.g., benzene plane twists up to 83.08°) .

- 2D NMR (e.g., COSY, HSQC) resolves complex proton environments in aromatic/amine regions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for scaled synthesis while minimizing byproducts?

- Methodology :

- Apply statistical design of experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify optimal parameters .

- Use quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches .

- Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy .

Q. How should contradictions in structural or spectroscopic data be resolved?

- Methodology :

- Cross-validate data using orthogonal techniques (e.g., SC-XRD vs. NMR for conformational analysis) .

- Perform dynamic light scattering (DLS) or powder X-ray diffraction (PXRD) if polymorphism or amorphous content is suspected .

- Utilize machine learning algorithms trained on crystallographic databases to predict discrepancies in bond lengths or angles .

Q. What computational strategies support the design of derivatives with enhanced bioactivity?

- Methodology :

- Molecular docking and molecular dynamics simulations to predict ligand-receptor interactions (e.g., targeting neurotransmitter receptors due to phenethylamino groups) .

- QSAR modeling to correlate structural descriptors (e.g., logP, polar surface area) with biological activity .

- Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to explore novel synthetic routes .

Q. How can environmental and safety impacts of this compound be assessed during lab-scale studies?

- Methodology :

- Follow Chemical Hygiene Plan (CHP) protocols for handling hazardous intermediates (e.g., chlorinated byproducts) .

- Conduct life cycle assessment (LCA) for waste streams, using gas chromatography-mass spectrometry (GC-MS) to detect volatile organic compounds (VOCs) .

- Adopt green chemistry metrics (e.g., atom economy, E-factor) during process optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.